N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as TFN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFN is a member of the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. This compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use in lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the mechanism of action of this compound should be further elucidated to better understand its biological activities.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. The synthesis of this compound involves the reaction of 2-chloro-6-fluoroaniline with tert-butyl acetyl chloride in the presence of a base. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound should focus on the development of more potent and selective analogs, investigation of its pharmacokinetics and pharmacodynamics in vivo, and exploration of its potential use in combination with other drugs.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with tert-butyl acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of this compound. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N-(tert-butyl)-2-(2-chloro-6-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-tert-butyl-2-(2-chloro-6-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2,3)15-11(16)7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZCVQWGMURPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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